molecular formula C20H20N2O3 B14774803 N-(3-phenylpropanoyl)tryptophan

N-(3-phenylpropanoyl)tryptophan

Katalognummer: B14774803
Molekulargewicht: 336.4 g/mol
InChI-Schlüssel: IKWKAVNTITZXAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-phenylpropanoyl)tryptophan: is a synthetic compound derived from tryptophan, an essential amino acid This compound features a phenylpropanoyl group attached to the nitrogen atom of the tryptophan molecule

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-phenylpropanoyl)tryptophan typically involves the acylation of tryptophan with 3-phenylpropanoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions: N-(3-phenylpropanoyl)tryptophan can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Oxaziridine reagents under mild conditions.

    Reduction: Sodium borohydride in an alcohol solvent.

    Substitution: Various electrophiles in the presence of a base like triethylamine.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

N-(3-phenylpropanoyl)tryptophan has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(3-phenylpropanoyl)tryptophan involves its interaction with molecular targets such as enzymes and receptors. The phenylpropanoyl group can enhance the binding affinity to certain proteins, while the tryptophan moiety can participate in cation-π interactions with positively charged residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: N-(3-phenylpropanoyl)tryptophan is unique due to the presence of the phenylpropanoyl group, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C20H20N2O3

Molekulargewicht

336.4 g/mol

IUPAC-Name

3-(1H-indol-3-yl)-2-(3-phenylpropanoylamino)propanoic acid

InChI

InChI=1S/C20H20N2O3/c23-19(11-10-14-6-2-1-3-7-14)22-18(20(24)25)12-15-13-21-17-9-5-4-8-16(15)17/h1-9,13,18,21H,10-12H2,(H,22,23)(H,24,25)

InChI-Schlüssel

IKWKAVNTITZXAF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.